molecular formula C9H17ClO2 B8563620 1-Chloro-2-methylpropyl 2,2-dimethylpropanoate CAS No. 58304-68-0

1-Chloro-2-methylpropyl 2,2-dimethylpropanoate

Cat. No. B8563620
Key on ui cas rn: 58304-68-0
M. Wt: 192.68 g/mol
InChI Key: CSUZRPIIBCNNNM-UHFFFAOYSA-N
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Patent
US06117885

Procedure details

To freshly fused zinc chloride (70 mg) and trimethylacetylchloride (12.3 mL, 100 mmol) cooled in an ice bath in dichloromethane (25 mL) was added isobutyraldehyde (9.08 mL, 100 mmol), keeping the reaction temperature <25° C. The solution was allowed to warm to room temperature and stirred one hour, washed with a solution of sodium acetate (50 mL, 20%), dried (magnesium sulfate), and concentrated under low vacuum to remove dichloromethane (yield 16.18 g, 84 mmol, 84%).
[Compound]
Name
fused zinc chloride
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
9.08 mL
Type
reactant
Reaction Step Two
Quantity
16.18 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])(C)[C:3]([Cl:5])=[O:4].[CH:8](=[O:12])[CH:9]([CH3:11])[CH3:10].Cl[CH2:14]Cl>>[CH3:10][C:9]([CH3:14])([CH3:11])[C:8]([O:4][CH:3]([Cl:5])[CH:2]([CH3:7])[CH3:1])=[O:12]

Inputs

Step One
Name
fused zinc chloride
Quantity
70 mg
Type
reactant
Smiles
Name
Quantity
12.3 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
9.08 mL
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
16.18 g
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature <25° C
WASH
Type
WASH
Details
washed with a solution of sodium acetate (50 mL, 20%)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under low vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C(=O)OC(C(C)C)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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